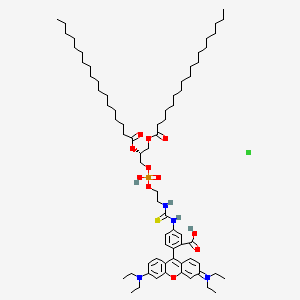
DSPE-Rhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Rhodamine involves the conjugation of Rhodamine B to Phosphatidylethanolamine. This process typically includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of N-Hydroxysuccinimide (NHS).
Conjugation: The activated Rhodamine B is then reacted with Phosphatidylethanolamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Rhodamine B and Phosphatidylethanolamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
DSPE-Rhodamine undergoes various chemical reactions, including:
Oxidation: The Rhodamine moiety can undergo oxidation reactions, which may affect its fluorescence properties.
Substitution: The Phosphatidylethanolamine part can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the amine group.
Major Products
Oxidation: Oxidized derivatives of Rhodamine.
Substitution: Substituted derivatives of Phosphatidylethanolamine.
Scientific Research Applications
DSPE-Rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cell membrane labeling and imaging due to its high affinity for lipid bilayers.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of DSPE-Rhodamine involves its integration into lipid bilayers due to the Phosphatidylethanolamine moiety. The Rhodamine part provides fluorescence, allowing for visualization and tracking. The compound targets cell membranes and can be used to monitor cellular processes and drug delivery pathways .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A widely used fluorescent dye with similar properties but lacks the lipid integration capability.
Phosphatidylethanolamine: A common phospholipid used in various biological applications but does not have fluorescent properties
Uniqueness
DSPE-Rhodamine is unique because it combines the fluorescence of Rhodamine with the biocompatibility and membrane integration properties of Phosphatidylethanolamine. This makes it highly suitable for applications in bioimaging and targeted drug delivery .
Biological Activity
DSPE-Rhodamine is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with the fluorescent dye rhodamine. This hybrid molecule is primarily utilized in drug delivery systems and biological imaging due to its ability to target specific cellular compartments, particularly lysosomes. The following sections detail its biological activity, including mechanisms, applications, and relevant research findings.
Lysosomal Targeting
this compound is known for its enhanced lysosomal targeting capabilities. Studies have demonstrated that liposomes modified with rhodamine derivatives, including this compound, show significantly higher delivery efficiency to lysosomes compared to unmodified liposomes. For instance, a study reported an enhancement of lysosomal delivery up to 75% greater than plain liposomes when using specific rhodamine derivatives . This property makes this compound a valuable tool for developing drug delivery systems aimed at treating lysosome-associated disorders.
Applications in Drug Delivery
Fluorescent Imaging
The fluorescent properties of rhodamine allow for real-time imaging of cellular processes. This compound can be incorporated into nanoparticles or liposomes that facilitate the visualization of drug distribution within cells. Research indicates that nanoparticles enriched with DPPE-Rhodamine exhibited increased uptake in dendritic cells, suggesting potential applications in vaccine delivery and immune response modulation .
Drug Stability and Release
this compound also plays a role in stabilizing drug formulations. Studies have shown that liposomes containing this compound maintain structural integrity under various pH conditions, promoting controlled drug release . This characteristic is particularly beneficial for oral drug delivery systems where stability in gastric environments is crucial.
Case Studies
-
Lysosomal Delivery Enhancement
A study focused on synthesizing new ligands based on rhodamine B highlighted the effectiveness of this compound in enhancing lysosomal delivery. The results indicated that cells treated with these modified liposomes showed a marked increase in fluorescence intensity within lysosomes compared to controls . -
Nanoparticle Uptake in Dendritic Cells
In another investigation, dendritic cells labeled with DPPE-Rhodamine nanoparticles demonstrated significantly higher uptake rates compared to non-labeled formulations. The study quantified the 19F signal per cell, revealing that the incorporation of this compound led to improved cellular internalization and retention .
Data Summary
Properties
Molecular Formula |
C70H112ClN4O11PS |
|---|---|
Molecular Weight |
1284.1 g/mol |
IUPAC Name |
[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1 |
InChI Key |
MPIYQTUVKONKBT-ZOVJXLMBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















